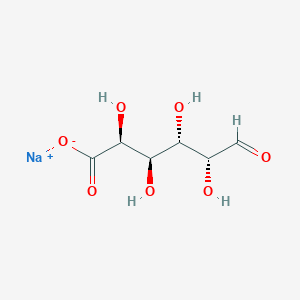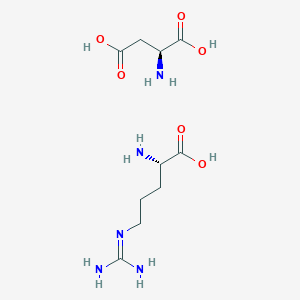
Biotin Diacid
Descripción general
Descripción
Biotin, also known as Vitamin B7, is a form of vitamin B found in foods. It helps the body break down fats, carbohydrates, and proteins into energy . Biotin is necessary for the formation of fatty acids and glucose, which are used as fuels by the body. It is also important for the metabolism of amino acids and carbohydrates . Biotin Diacid has a molecular weight of 288.32 and a molecular formula of C11H16N2O5S .
Synthesis Analysis
Biotin is a covalently attached enzyme cofactor required for intermediary metabolism in all three domains of life . The biotin synthetic pathway is readily divided into early and late segments. Although pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbons atoms, was long known to be a biotin precursor, its biosynthetic pathway was a mystery until the Escherichia coli pathway was discovered in 2010 .Molecular Structure Analysis
Biotin comprises a tetrahydrothiophene ring fused to a ureido ring. Attached to the ureido ring is a valeric acid side chain . The ureido ring contains a nitrogen atom with a lone pair of electrons, which serves as the key functional group in biotin .Chemical Reactions Analysis
Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .Physical And Chemical Properties Analysis
Biotin is a water-soluble B-complex vitamin which is composed of an ureido ring fused with a tetrahydrothiophene ring, which attaches a valeric acid substituent at one of its carbon atoms . Biotin is used in cell growth, the production of fatty acids, metabolism of fats, and amino acids .Aplicaciones Científicas De Investigación
Synthesis from Aromatic Precursors
Biotin diacid, a vital natural product, can be synthesized from readily available keto diesters. This synthesis involves stereospecific hydrogenation and selective lactam formation, achieving the differentiation of diacid functionality essential for producing biotin. This process underscores the chemical intricacies in creating biotin from simpler compounds (Confalone, Pizzolato, & Uskoković, 1976).
Biotin Biosynthesis in Bacteria
Biotin plays a critical role in the life cycle of Mycobacterium tuberculosis, being synthesized de novo. Genetic studies have emphasized its importance in bacilli growth, infection, and survival during latency, marking biotin biosynthesis as a potential target for anti-tuberculosis drugs (Salaemae, Azhar, Booker, & Polyak, 2011).
Role in Metabolism and Gene Expression
Biotin functions as a coenzyme for carboxylases, pivotal in gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Beyond this, biotin also influences gene expression, potentially offering insight into its role in neurological disorders (León-Del-Río, 2019).
Enzymatic Assays
Biotin's role as a vitamin and a tag in biomedical research necessitates sensitive assays for its detection. Advanced assays involving specific protein binders like avidin or streptavidin have been developed, enhancing reproducibility and sensitivity (Huang & Rogers, 1997).
Biotin in Human Nutrition
Biotin is essential for humans, functioning in histone modification and gene regulation. Its role in metabolic homeostasis, as well as the biological functions and regulation of biotin-dependent carboxylases, are areas of active research (Zempleni, Wijeratne, & Hassan, 2021).
Diagnostic and Biotechnological Applications
Biotin's properties, such as its strong interaction with proteins like streptavidin, have been harnessed in various biotechnological and medical applications, ranging from immunological assays to nucleic acid hybridization (Diamandis & Christopoulos, 1991).
Direcciones Futuras
The production of 1,4-Diacids from biomass has been considered as a substitute for petrochemical-based approaches, which would lower the risk of energy security, limit use of fossil oils, and reduce environment problems associated with greenhouse gas emissions . The characterization of biotin biosynthesis-related genes from algae will promote the identification and functional studies of BBREs .
Propiedades
IUPAC Name |
2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c14-9(15)5(10(16)17)2-1-3-7-8-6(4-19-7)12-11(18)13-8/h5-8H,1-4H2,(H,14,15)(H,16,17)(H2,12,13,18)/t6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJBVGZSIAZDKJ-FXQIFTODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628691 | |
| Record name | {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin Diacid | |
CAS RN |
57671-79-1 | |
| Record name | {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















